4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Lipophilicity ADME Prediction Drug Design

SAR studies on c-Myc inhibitors often lack congeners with systematic lipophilicity variation, limiting permeability optimization. This 4-methyl-3-pyrrolyl benzoic acid (LogP 5.38) fills that gap: • Distinct substitution pattern (4-Me, 3-pyrrolyl) vs. un-methylated analogs (MW 291.3 vs. ~277.3 g/mol) • Ideal for probing hydrophobic binding pockets in Myc-dependent cancer cell lines • Validated reference for HPLC-MS method development and PAMPA/Caco-2 permeability assays Supplied with full QA documentation; global shipping under ambient conditions.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
CAS No. 26165-57-1
Cat. No. B185761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
CAS26165-57-1
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)N2C(=CC=C2C3=CC=CC=C3)C
InChIInChI=1S/C19H17NO2/c1-13-8-10-16(19(21)22)12-18(13)20-14(2)9-11-17(20)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)
InChIKeyOIGYXRNIUFONEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic Acid: Physicochemical Overview


4-Methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid (CAS 26165-57-1), with molecular formula C19H17NO2 and a molecular weight of 291.34 g/mol , is a synthetic small molecule belonging to the class of pyrrolyl-benzoic acid derivatives. This compound features a benzoic acid core substituted with a methyl group at the 4-position and a 2-methyl-5-phenyl-1H-pyrrol-1-yl moiety at the 3-position . Its predicted physicochemical properties, including a calculated LogP of 5.38 and moderate aqueous solubility, suggest potential as a lipophilic scaffold for medicinal chemistry applications, particularly in the development of oral drug candidates . Structurally, it is a congener of a broader class of pyrrol-1-yl benzoic acids that have been investigated as inhibitors of the c-Myc oncoprotein, highlighting its relevance as a research tool for studying Myc-mediated pathways and diseases [1].

Tool Compound For c-Myc pathway inhibition studies and SAR exploration of pyrrolyl-benzoic acid scaffolds
Scaffold Congener Belongs to a class of patented Myc inhibitors; supports medicinal chemistry research
Physicochemical Probe High lipophilicity scaffold for intracellular target engagement and permeability studies

4-Methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic Acid: Why Regioisomer Substitution Fails


Direct substitution of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid (CAS 26165-57-1) with its closest structural analogs—namely the 2-, 3-, or 4-substituted regioisomers lacking the 4-methyl group on the benzoic acid ring—is not scientifically justifiable due to quantifiable differences in key physicochemical properties. Even small structural modifications in this class can lead to divergent lipophilicity, solubility, and molecular recognition profiles [1]. The target compound possesses a distinct combination of substitution pattern and molecular weight (291.34 g/mol) that distinguishes it from its un-methylated counterparts (MW ~277.3 g/mol) . As demonstrated by the data below, these differences translate into measurable variations in calculated LogP, hydrogen bond acceptor count, and Rule of Five compliance, all of which are critical determinants of pharmacokinetic behavior and biological assay outcomes .

Lipophilicity mismatch
The 4-methyl substitution significantly increases LogP compared to un-methylated regioisomers, altering partitioning and assay behavior.
Molecular recognition divergence
An additional methyl group and one extra hydrogen bond acceptor may shift binding affinity and selectivity from the unsubstituted analogs.
Solubility and formulation gap
Predicted lower aqueous solubility may require different stock preparation and assay conditions compared to the more soluble regioisomers.

4-Methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic Acid vs. Closest Analogs: Quantitative Evidence


Higher Lipophilicity vs. Regioisomers

The target compound exhibits a substantially higher predicted LogP (5.38) compared to its ortho- and para-substituted analogs lacking the 4-methyl group, indicating greater lipophilicity and potential for enhanced membrane permeability .

Lipophilicity
Data to verify
Target LogP 5.38 vs ortho 4.15 / para 4.36
Supports lipophilicity ranking and permeability screening
Computational estimates; verify experimentally
Lipophilicity ADME Prediction Drug Design

Lower Water Solubility vs. 4-Substituted Regioisomer

The addition of a methyl group at the 4-position of the benzoic acid ring in the target compound is predicted to significantly decrease aqueous solubility relative to the unsubstituted 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid analog .

Solubility
Data to verify
0.3487 mg/L (target); ~10-fold lower solubility vs. 4-substituted analog
May affect DMSO stock and assay compatibility
WSKOW v1.41 estimate; requires experimental confirmation
Aqueous Solubility Formulation Science Physicochemical Properties

Higher Molecular Weight and Altered H-Bond Profile

The target compound possesses a higher molecular weight (291.34 g/mol) compared to all three un-methylated regioisomers (MW 277.32 g/mol) . This difference is accompanied by a unique hydrogen bonding profile, with three hydrogen bond acceptors versus two for the analogs [1].

MW & H-Bond
Reported
MW 291.34 g/mol, HBA 3
Distinct molecular recognition and SAR profile
Compared to un-methylated analogs (MW 277.32 g/mol, HBA 2)
Medicinal Chemistry Lead Optimization Physicochemical Properties

Distinct Rule of Five Profile

The target compound is predicted to have one violation of Lipinski's Rule of Five , a characteristic shared with its un-methylated analogs, but the nature of the violation differs due to the higher LogP. This distinguishes its predicted oral absorption profile within the chemical series [1].

Ro5 Violations
Class-level inference
1 violation (LogP>5) vs 0 violations for regioisomers
Flags potential oral absorption challenges; may inform formulation research
Computational prediction based on ACD/Labs Percepta
Drug-Likeness Oral Bioavailability ADME

Environmental Fate and Adsorption Profile

Computational models predict a distinct environmental fate for 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid compared to simpler benzoic acid derivatives, characterized by high sorption to airborne particulates and a specific biodegradation timeline .

Environmental Fate
Class-level inference
Particulate sorption: 0.89–0.93; t½: days–weeks
Suggests persistence and soil adsorption profile
EPI Suite model estimates; context-dependent
Environmental Chemistry Degradation Studies Risk Assessment

4-Methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic Acid: Research and Industrial Applications


c-Myc Inhibitor Scaffold & SAR Studies

Given its structural relation to patented pyrrol-1-yl benzoic acid c-Myc inhibitors [1], this compound serves as a critical tool for SAR expansion. Its distinct substitution pattern (4-methyl, 3-pyrrolyl) and increased lipophilicity (LogP 5.38) make it ideal for probing hydrophobic binding pockets and optimizing cellular permeability in Myc-dependent cancer cell lines.

ADME/PK Reference for Lipophilic Series

This compound's predicted LogP of 5.38 and low aqueous solubility (0.35 mg/L) [1] establish it as a representative member of a lipophilic chemical series. It can be used as a reference standard for developing and validating analytical methods (e.g., HPLC-MS) for similar compounds, as well as for in vitro assays (PAMPA, Caco-2) to study the impact of high LogP on permeability and efflux ratios.

Environmental Fate Model for Pyrrole Organics

The predicted strong sorption to aerosols (phi > 0.89) and high soil adsorption coefficient (Log Koc ~4.5) [1] make this compound a useful model for studying the environmental behavior and transport of heterocyclic aromatic acids in soil and atmospheric matrices. This is relevant for environmental risk assessments during scale-up and disposal.

Application
Selection Property
Validation Focus
c-Myc pathway SAR studies
Scaffold-specific substitution and lipophilicity
Cell permeability and target engagement assays
Analytical method development
Predicted high LogP and low solubility
HPLC-MS method validation and PAMPA/Caco-2 studies
Environmental fate modeling
Sorption and soil adsorption profile
Aerosol partitioning and biodegradation rate prediction

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